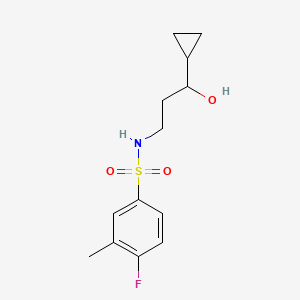

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide, also known as CFM-2, is a potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 channels are widely expressed in the nervous system and play a crucial role in nociception, the process by which the body detects and responds to painful stimuli. CFM-2 has been extensively studied for its potential use in the treatment of various pain disorders.

Applications De Recherche Scientifique

COX-2 Inhibition for Therapeutic Applications

A significant application of sulfonamide derivatives, closely related to N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide, is their role as cyclooxygenase-2 (COX-2) inhibitors. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their inhibitory effects on COX-2 and COX-1 enzymes. The introduction of a fluorine atom was found to enhance COX-2 potency and selectivity, which is critical in developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. This research underscores the potential of fluorinated sulfonamide derivatives in therapeutic applications, particularly as COX-2 inhibitors with improved selectivity and efficacy (Hashimoto et al., 2002).

Modulating pH of HNO Donation

Another intriguing application is the modulation of hydronitroxide (HNO) donation pH by ring substituents in sulfonamide derivatives. Sirsalmath et al. (2013) demonstrated that substituents, including fluorine, significantly affect the pH range in which these compounds can donate HNO. This property is particularly important in biological contexts where HNO donors might have therapeutic applications, including vasodilation and cytoprotection. The study highlights the nuanced role of structural modifications in sulfonamide compounds in modulating their chemical behavior in aqueous media (Sirsalmath et al., 2013).

Electrophilic Fluorination

The development of novel electrophilic fluorinating reagents based on sulfonamide structures represents another critical area of research. Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcasing its superior enantioselectivity in fluorination reactions compared to its counterparts. This advancement is crucial for the synthesis of enantioselectively fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals. The study exemplifies the potential of sulfonamide-based fluorinating agents in achieving high enantioselectivity, opening new avenues for synthesizing complex organic molecules with desired chirality (Yasui et al., 2011).

Propriétés

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3S/c1-9-8-11(4-5-12(9)14)19(17,18)15-7-6-13(16)10-2-3-10/h4-5,8,10,13,15-16H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJGKVVKDJJXLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2CC2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)

![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)

![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2969072.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)

![Ethyl 7-bromo-1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2969078.png)